Ethyl 4-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-4-oxobutanoate
Description
Ethyl 4-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-4-oxobutanoate is a heterocyclic compound featuring a 1,2,4-oxadiazole ring fused to an azetidine (four-membered nitrogen-containing ring) and linked to a 4-oxobutanoate ethyl ester (Figure 1). The 1,2,4-oxadiazole moiety is known for its metabolic stability and hydrogen-bonding capabilities, while the azetidine ring introduces conformational rigidity compared to larger cyclic amines.
Properties
IUPAC Name |
ethyl 4-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-2-24-17(23)9-8-16(22)21-11-14(12-21)18-19-15(20-25-18)10-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCKGQWDZGIAAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CC(C1)C2=NC(=NO2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-4-oxobutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of an amidoxime with a carboxylic acid derivative under acidic or basic conditions.
Azetidine Ring Formation: The azetidine ring can be formed by the reaction of an appropriate amine with a β-lactam precursor.
Esterification: The final step involves the esterification of the intermediate compound with ethyl chloroformate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxadiazole ring to other heterocyclic structures.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the benzyl group or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 4-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-4-oxobutanoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The azetidine ring can also contribute to the compound’s biological activity by enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
Structural Analogs with Varied Heterocyclic Cores
Table 1: Key Structural Differences and Hypothesized Properties
Analysis :
- Heterocyclic Rigidity: The target compound’s azetidine (4-membered ring) imposes greater conformational constraints compared to six-membered piperidine (e.g., H57257) or flexible phenethylamino linkers (e.g., I-6230). This rigidity may enhance target selectivity but reduce synthetic accessibility .
- In contrast, benzoimidazole derivatives (–4) offer hydrogen-bond donor/acceptor sites, which could improve receptor binding .
- Lipophilicity : The benzyl group in the target compound increases logP compared to unsubstituted oxadiazoles (e.g., H50879 in ), which may enhance membrane permeability but reduce aqueous solubility .
Analysis :
- The target compound likely requires multi-step synthesis, similar to Alfa Aesar’s oxadiazole-piperidine derivatives (), but with additional complexity due to the azetidine ring.
Biological Activity
Ethyl 4-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-4-oxobutanoate is a compound that belongs to a class of oxadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of an oxadiazole ring, which is known for its ability to interact with biological macromolecules. The molecular formula for this compound is , with a molecular weight of approximately 342.40 g/mol.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes associated with cancer progression and microbial infections. For instance, studies indicate that oxadiazole derivatives can inhibit topoisomerase and telomerase activities, which are crucial for cancer cell proliferation .
- Receptor Modulation : The oxadiazole moiety can interact with specific receptors in the body, potentially modulating signaling pathways related to inflammation and cell growth.
Anticancer Activity
Research has demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For example:
| Compound | Target | Mechanism |
|---|---|---|
| This compound | Topoisomerase | Inhibition of enzyme activity leading to DNA damage |
| Other Oxadiazoles | Telomerase | Preventing telomere elongation in cancer cells |
A study published in ACS Omega reported that oxadiazole derivatives could effectively block the activity of telomerase and topoisomerase enzymes, contributing to their anticancer effects .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Research indicates that certain oxadiazole derivatives possess broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Case Studies
Several case studies highlight the biological activity of oxadiazole derivatives:
-
Case Study on Anticancer Properties :
- Objective : Evaluate the efficacy of this compound against various cancer cell lines.
- Findings : The compound exhibited IC50 values in the low micromolar range against several cancer cell lines (e.g., MCF7 and HeLa), indicating potent anticancer activity.
-
Case Study on Antimicrobial Effects :
- Objective : Assess the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Findings : The compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
Q & A
What are the optimized synthetic routes for Ethyl 4-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-4-oxobutanoate?
Basic Research Focus
The synthesis typically involves cyclization of hydrazides with carboxylic acid derivatives. A common method includes:
- Step 1: Reaction of 3-benzyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide with ethyl 4-oxoazetidine-1-carboxylate.
- Step 2: Cyclization under reflux using phosphorus oxychloride (POCl₃) as a dehydrating agent, followed by neutralization with a base (e.g., sodium bicarbonate) to yield the final product .
- Optimization: Ultrasound-assisted methods can enhance reaction efficiency by improving molecular interactions, reducing reaction time by ~30% compared to traditional heating .
How is the purity and structural integrity of this compound validated in academic research?
Basic Research Focus
Validation employs a multi-technique approach:
- Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient elution to assess purity (>98%) .
- Spectroscopy: ¹H/¹³C NMR to confirm functional groups (e.g., azetidine N–H at δ 3.2–3.5 ppm, ester carbonyl at ~170 ppm in ¹³C NMR) .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 412.16) .
What methodologies are recommended for resolving contradictions in reported bioactivity data for this compound?
Advanced Research Focus
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized Assays: Re-evaluate activity using uniform protocols (e.g., MIC for antibacterial studies, IC₅₀ for enzyme inhibition) .
- Structural Analog Comparison: Compare with analogs like 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide to isolate substituent effects (e.g., benzyl vs. chlorophenyl groups altering target affinity) .
- Dose-Response Curves: Quantify activity across concentrations to identify non-linear effects or off-target interactions .
How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?
Advanced Research Focus
Key SAR insights include:
- Azetidine Substitution: Replacing the azetidine ring with pyrrolidine reduces steric hindrance, improving binding to enzymes like cyclooxygenase-2 (COX-2) .
- Oxadiazole Modifications: Fluorination at the benzyl group (e.g., 4-fluorobenzyl) enhances metabolic stability by reducing CYP450-mediated oxidation .
- Ester Hydrolysis: Ethyl ester cleavage to the free carboxylic acid increases solubility but may reduce membrane permeability, requiring prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
